molecular formula C15H24N8O26 B3393469 Tripentaerythritol octanitrate CAS No. 29908-97-2

Tripentaerythritol octanitrate

Cat. No.: B3393469
CAS No.: 29908-97-2
M. Wt: 732.4 g/mol
InChI Key: GYWXVZWHRSNPPQ-UHFFFAOYSA-N
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Description

Tripentaerythritol octanitrate is a highly nitrated organic compound known for its explosive properties It is derived from tripentaerythritol, a polyol with eight hydroxyl groups, which are fully nitrated to form the octanitrate

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tripentaerythritol octanitrate involves the nitration of tripentaerythritol. The process typically includes the following steps:

    Nitration Reaction: Tripentaerythritol is slowly added to a mixture of concentrated nitric acid at a controlled temperature of 0°C to 10°C. The reaction mixture is stirred continuously to ensure complete nitration.

    Isolation: After the nitration is complete, the reaction mixture is poured into ice water to precipitate the nitrated product.

    Purification: The precipitated product is filtered, washed with water, and treated with a dilute solution of ammonium carbonate to neutralize any remaining acid.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Tripentaerythritol octanitrate primarily undergoes the following types of reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tripentaerythritol octanitrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tripentaerythritol octanitrate involves the release of nitrogen oxides upon decomposition. These nitrogen oxides can act as signaling molecules in biological systems or contribute to the explosive properties of the compound. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Tripentaerythritol octanitrate can be compared with other similar compounds, such as:

    Pentaerythritol Tetranitrate (PETN): PETN is a well-known explosive with four nitrate groups. It is less nitrated than this compound but shares similar explosive properties.

    Dipentaerythritol Hexanitrate: This compound has six nitrate groups and is also used in explosive applications. It is intermediate in nitration level between pentaerythritol tetranitrate and this compound.

    Hexanitrohexaazaisowurtzitane (CL-20): A highly nitrated compound with superior explosive properties compared to this compound.

Uniqueness: this compound is unique due to its high degree of nitration, which imparts exceptional explosive properties. Its stability and performance make it a valuable compound for advanced explosive formulations .

Properties

IUPAC Name

[2,2-bis(nitrooxymethyl)-3-[3-nitrooxy-2-[[3-nitrooxy-2,2-bis(nitrooxymethyl)propoxy]methyl]-2-(nitrooxymethyl)propoxy]propyl] nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N8O26/c24-16(25)42-5-13(6-43-17(26)27,1-40-3-14(7-44-18(28)29,8-45-19(30)31)9-46-20(32)33)2-41-4-15(10-47-21(34)35,11-48-22(36)37)12-49-23(38)39/h1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWXVZWHRSNPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N8O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952360
Record name 2-[(Nitrooxy)methyl]-2-({3-(nitrooxy)-2-({3-(nitrooxy)-2,2-bis[(nitrooxy)methyl]propoxy}methyl)-2-[(nitrooxy)methyl]propoxy}methyl)propane-1,3-diyl dinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

732.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29908-97-2
Record name 1,3-Propanediol, 2,2-bis[[3-(nitrooxy)-2,2-bis[(nitrooxy)methyl]propoxy]methyl]-, 1,1′,3,3′-tetranitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29908-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripentaerythritol octanitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029908972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2,2-bis[[3-(nitrooxy)-2,2-bis[(nitrooxy)methyl]propoxy]methyl]-, 1,1',3,3'-tetranitrate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[(Nitrooxy)methyl]-2-({3-(nitrooxy)-2-({3-(nitrooxy)-2,2-bis[(nitrooxy)methyl]propoxy}methyl)-2-[(nitrooxy)methyl]propoxy}methyl)propane-1,3-diyl dinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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